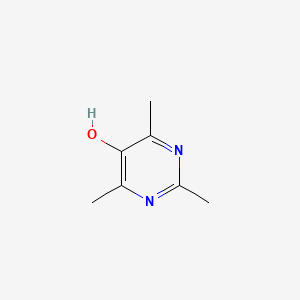

2,4,6-Trimethyl-5-pyrimidinol

Beschreibung

Historical Trajectories and Seminal Contributions to Pyrimidine (B1678525) Chemistry

The journey into the world of pyrimidines began in the 19th century. While pyrimidine derivatives like alloxan (B1665706) were known earlier, a laboratory synthesis was first reported in 1879 by Grimaux, who prepared barbituric acid. wikipedia.org The systematic study, however, is often credited to Arthur Pinner, who in 1884, began synthesizing derivatives by condensing ethyl acetoacetate (B1235776) with amidines. wikipedia.org It was Pinner who coined the term “pyrimidin” in 1885. wikipedia.org

The early 20th century saw significant progress with the isolation and identification of the nucleobases cytosine, thymine, and uracil, which are the most recognized pyrimidine derivatives. umich.edu These discoveries were crucial in the later elucidation of the DNA double helix structure by Watson, Crick, and Wilkins in 1953, highlighting the profound biological importance of the pyrimidine scaffold. studysmarter.co.uk Seminal contributions also came from the work of researchers like Scheele, who isolated uric acid (a fused pyrimidine) as early as 1776, laying the groundwork for the field of fused pyrimidine chemistry. derpharmachemica.comresearchgate.net

Chemical Significance of Pyrimidine Derivatives in Contemporary Organic Chemistry

In modern organic chemistry, pyrimidine derivatives are indispensable building blocks and synthons for creating more complex molecules. oup.comnih.gov Their electron-deficient nature, a result of the two nitrogen atoms in the ring, makes them susceptible to nucleophilic aromatic substitution, while electrophilic substitution is generally hindered. ambeed.com This reactivity profile allows for selective functionalization at various positions of the pyrimidine ring (C-2, C-4, C-5, and C-6), making them versatile templates for drug design and materials science. nih.gov

The synthesis of functionalized pyrimidines often involves the cyclization of β-dicarbonyl compounds with N-C-N containing reagents like amidines, urea (B33335), or guanidine. ambeed.com For instance, the compound at the center of this article, 2,4,6-trimethyl-5-pyrimidinol , can be synthesized from starting materials like 3-chloro-2,4-pentadione and formamide. nih.gov The hydroxyl group at the C-5 position and the methyl groups at C-2, C-4, and C-6 offer multiple points for further chemical modification, making it a valuable intermediate. Pyrimidine derivatives are also crucial in the development of new synthetic methodologies, such as metal-catalyzed cross-coupling reactions and C-H functionalization, which aim to build molecular complexity efficiently. rsc.orgsemanticscholar.org

Current Paradigms and Emerging Research Avenues in Pyrimidinol Chemistry

Contemporary research in pyrimidinol chemistry is driven by the need for more efficient, sustainable, and selective synthetic methods. thecalculatedchemist.com Key emerging trends include:

Green Chemistry : The use of environmentally benign solvents, catalysts, and energy sources is a major focus. thecalculatedchemist.com Ultrasound-assisted synthesis, for example, has been employed for the efficient production of highly substituted 4-pyrimidinols. semanticscholar.orgrsc.org

Catalysis : Metal-catalyzed reactions, including palladium-catalyzed cross-couplings and copper-catalyzed annulations, are continuously being developed to create new C-C and C-N bonds on the pyrimidine core. rsc.orgrsc.org TEMPO-mediated reactions have also emerged as a powerful tool for regioselective synthesis. semanticscholar.org

Multicomponent Reactions (MCRs) : MCRs, such as the Biginelli reaction, are prized for their efficiency in constructing complex pyrimidine-containing molecules in a single step, which is highly desirable in drug discovery. researchgate.net

Functional Materials and Medicinal Chemistry : There is a strong focus on synthesizing novel pyrimidine derivatives for specific applications. Trifluoromethoxylated pyrimidines, for instance, are being explored as valuable building blocks for new drugs and agrochemicals due to the unique properties conferred by the OCF₃ group. rsc.orgnih.gov Research into 5-pyrimidinols, like this compound, has highlighted their potential use in synergistic antioxidant systems. acs.org The development of fused pyrimidine systems also continues to be a fertile area of research, yielding compounds with a wide spectrum of biological activities. derpharmachemica.comjchr.org

The chemical properties of This compound are summarized in the table below.

| Property | Value |

| CAS Number | 71267-12-4 sigmaaldrich.com |

| Molecular Formula | C₇H₁₀N₂O sigmaaldrich.com |

| IUPAC Name | 2,4,6-trimethylpyrimidin-5-ol sigmaaldrich.com |

| Physical Form | Solid sigmaaldrich.com |

| InChI Key | KCROIESOAJCDMA-UHFFFAOYSA-N sigmaaldrich.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,4,6-trimethylpyrimidin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-4-7(10)5(2)9-6(3)8-4/h10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCROIESOAJCDMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10221441 | |

| Record name | 2,4,6-Trimethyl-5-hydroxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10221441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71267-12-4 | |

| Record name | 2,4,6-Trimethyl-5-hydroxypyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071267124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,6-Trimethyl-5-hydroxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10221441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Reaction Mechanisms and Reactivity Profiles of 2,4,6 Trimethyl 5 Pyrimidinol

Fundamental Reaction Pathways of Pyrimidinols

The reactivity of the pyrimidine (B1678525) ring is significantly influenced by the presence of the two nitrogen atoms, which decreases the electron density of the ring. This inherent electron deficiency makes electrophilic aromatic substitution more challenging, while facilitating nucleophilic aromatic substitution. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing pyrimidine rings. wikipedia.org The reaction is favored at the 2-, 4-, and 6-positions, which are electron-deficient due to the electron-withdrawing nature of the ring nitrogens. wikipedia.orgstackexchange.com The mechanism typically involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org The stability of this intermediate is crucial for the reaction to proceed. stackexchange.com The presence of electron-withdrawing groups on the ring further activates it towards nucleophilic attack. wikipedia.orgmasterorganicchemistry.com

| Factor | Influence on Reactivity | Relevant Positions |

|---|---|---|

| Ring Nitrogens | Decrease electron density, activating the ring for nucleophilic attack. nih.govstackexchange.com | 2, 4, 6 stackexchange.com |

| Electron-Withdrawing Substituents | Further activate the ring towards nucleophilic attack. wikipedia.orgmasterorganicchemistry.com | Ortho/Para to leaving group |

| Leaving Group | A good leaving group (e.g., halide) is required for the substitution to occur. wikipedia.org | - |

| Nucleophile | Strength of the nucleophile affects the reaction rate. | - |

Oxidative and Reductive Chemical Transformations

Pyrimidinols can undergo various oxidative and reductive transformations. Oxidation can occur at the methyl groups or the pyrimidine ring itself. wikipedia.org For instance, the oxidation of methyl groups on a related compound, 2,4,6-trimethylpyridine, with potassium permanganate (B83412) yields collidinic acid. wikipedia.org In biological systems, the cytochrome P450 enzyme family plays a key role in the oxidative transformation of various molecules, including heterocyclic compounds. researchgate.net The metabolism of some pesticides containing a pyrimidine ring involves oxidation of phosphorothioate (B77711) to phosphate (B84403) and hydrolysis of the pyrimidinyl group. fao.org

Reduction of the pyrimidine ring can also occur. For example, pyrimidine can be hydrogenated to form tetrahydropyrimidine. wikipedia.org The susceptibility of 2,4,6-trimethyl-5-pyrimidinol to specific oxidative and reductive agents and the resulting products are crucial for understanding its stability and potential metabolic pathways.

Cyclization Reactions Leading to Pyrimidine Ring Formation

The synthesis of the pyrimidine core itself is a fundamental aspect of its chemistry. A common and classical method involves the cyclization of β-dicarbonyl compounds with compounds containing an N-C-N fragment. wikipedia.org For instance, the reaction of β-dicarbonyls with amidines leads to 2-substituted pyrimidines. wikipedia.org

Modern synthetic strategies have expanded the toolbox for pyrimidine synthesis. Copper-catalyzed cyclization reactions of ketones with nitriles provide a general and economical route to diversely functionalized pyrimidines. researchgate.netorganic-chemistry.org Another approach involves the oxidative annulation of anilines, aryl ketones, and a one-carbon source like DMSO. organic-chemistry.org Multicomponent reactions, such as the Biginelli reaction, are also widely employed for the efficient construction of the pyrimidine scaffold. wikipedia.org These methods allow for the introduction of various substituents, including the trimethyl and hydroxyl groups found in this compound, during the ring formation process.

Mechanistic Investigations of Radical Scavenging and Antioxidant Properties

5-Pyrimidinols, including this compound, have garnered attention as potent radical-trapping antioxidants. beilstein-journals.orgbeilstein-journals.org Their mechanism of action involves the donation of a hydrogen atom from the hydroxyl group to a free radical, thereby neutralizing it. beilstein-journals.org

Thermochemical Parameters and Kinetic Studies of Reactions with Free Radicals

The antioxidant activity of phenolic and related compounds is intricately linked to their thermochemical parameters and the kinetics of their reactions with free radicals. nih.gov For 5-pyrimidinols, the rate constants for their reactions with peroxyl radicals (kinh) are a key measure of their radical-trapping efficiency. beilstein-journals.org Studies have shown that 5-pyrimidinols can exhibit reactivities toward peroxyl radicals that are similar to or even higher than equivalently substituted phenols. beilstein-journals.org

The antioxidant activity can be influenced by factors such as the solvent and temperature. beilstein-journals.orgagriculturejournals.cz For example, the rate of hydrogen-atom transfer reactions can be significantly affected by the hydrogen-bond accepting ability of the solvent. beilstein-journals.org

| Compound Class | Reaction | Key Kinetic Parameter | Significance |

|---|---|---|---|

| 5-Pyrimidinols | Reaction with peroxyl radicals | kinh (rate constant) beilstein-journals.org | Measures radical-trapping efficiency. beilstein-journals.org |

| Phenols | Reaction with peroxyl radicals | kinh (rate constant) beilstein-journals.org | Provides a benchmark for comparison. beilstein-journals.org |

Determination of O-H Bond Dissociation Enthalpies (BDEs) in 5-Pyrimidinols

The O-H bond dissociation enthalpy (BDE) is a critical thermodynamic parameter that reflects the ease with which the hydroxyl hydrogen atom can be donated to a free radical. nih.gov A lower BDE generally correlates with higher antioxidant activity. However, a key feature of 5-pyrimidinols is that they possess stronger O-H bonds (higher BDEs) than equivalently substituted phenols, yet they maintain high reactivity towards peroxyl radicals. beilstein-journals.orgresearchgate.net This unique characteristic makes them particularly effective as antioxidants, as a stronger O-H bond can contribute to greater stability of the parent molecule.

The BDE of 5-pyrimidinols can be determined experimentally using techniques like radical equilibration EPR (REqEPR) or calculated using quantum chemical methods. beilstein-journals.org For instance, the O-H BDE of 2,4-dimethyl-6-dimethylamino-3-pyrimidinol has been estimated to be 322.2 kJ/mol (approximately 77.0 kcal/mol). scispace.com The substituents on the pyrimidine ring, such as the methyl groups in this compound, influence the O-H BDE. beilstein-journals.org

Electrochemical Properties and Oxidation Potential Analysis

The electrochemical behavior of this compound is significantly influenced by the presence of the pyrimidine ring structure. The incorporation of nitrogen atoms into a phenolic-type ring generally leads to an increase in the oxidation potential of the molecule when compared to its phenol (B47542) analogs. researchgate.net This phenomenon is attributed to an increase in the O-H bond dissociation enthalpy, making the molecule more stable and less susceptible to air oxidation. researchgate.net

Studies on related heterocyclic compounds, such as pyridinols and other pyrimidinols, provide insight into the expected properties of this compound. The nitrogen atoms within the aromatic ring are electron-withdrawing, which reduces the electron density on the hydroxyl group. This reduction in electron density makes the removal of an electron during oxidation more difficult, thus increasing the oxidation potential. researchgate.net

Table 1: Comparative Electrochemical Characteristics

| Feature | Phenol Analog | 5-Pyrimidinol Moiety | Influence of Pyrimidine Ring |

|---|---|---|---|

| Oxidation Potential | Lower | Higher | Nitrogen atoms increase potential researchgate.net |

| O-H Bond Dissociation Enthalpy | Lower | Higher | Increased due to N in the ring researchgate.net |

| Stability to Air Oxidation | Less Stable | More Stable | Reduced reactivity as a reducing agent researchgate.net |

| Reactivity with Peroxyl Radicals | Higher | Lower | Reduced antioxidant reactivity researchgate.net |

Analysis of Tautomeric Equilibria and Their Influence on Chemical Reactivity

Tautomerism, the dynamic equilibrium between interconverting isomers, is a fundamental concept in understanding the reactivity of this compound. numberanalytics.comchemrxiv.org This compound can exist in multiple tautomeric forms due to the migration of a proton. The primary equilibrium for a hydroxypyrimidine is the lactim-lactam tautomerism, where the proton can move from the hydroxyl group to one of the ring nitrogen atoms.

For this compound, the main tautomeric forms are the hydroxyl form (the "enol" or "lactim" form) and potentially two different keto forms (the "keto" or "lactam" forms), where the C5-oxygen becomes a carbonyl group and a proton resides on either N1 or N3.

5-Hydroxy Form (Lactim): 2,4,6-trimethyl-pyrimidin-5-ol

Keto Form A (Lactam): 1,2,4,6-tetramethyl-1,2-dihydropyrimidin-2-one (by migration to N1)

Keto Form B (Lactam): 1,4,6,6-tetramethyl-1,6-dihydropyrimidin-6-one (by migration to N3)

The position of this equilibrium is critical as it dictates the molecule's chemical behavior. numberanalytics.com Several factors influence which tautomer is dominant:

Substituents: The electron-donating nature of the three methyl groups on the pyrimidine ring influences the electron density and basicity of the ring nitrogens, affecting the proton's preferred location.

Solvent: The polarity of the solvent plays a crucial role. Studies on similar 4-hydroxypyrimidines have shown that while one tautomer may dominate in a nonpolar solvent like n-hexane, the addition of protic solvents like methanol (B129727) can shift the equilibrium towards the other form, often through intermolecular association. researchgate.net

Aromaticity: The lactim (hydroxy) form preserves the aromaticity of the pyrimidine ring, which is an energetically favorable state. The lactam (keto) forms disrupt this aromaticity.

Theoretical studies on analogous systems like quinolin-4-ones and 2-hydroxypyridines show that keto forms are often more stable. scirp.orgchemrxiv.org However, research on 5-substituted 4-hydroxy-2-methylpyrimidines indicates that some derivatives exist mainly in the lactim form in non-polar media. researchgate.net The chemical reactivity of the tautomers differs significantly; the enol form may be more reactive in substitution reactions, while the keto form might undergo different reaction pathways. numberanalytics.com The presence of this equilibrium means that this compound can react as either tautomer, depending on the reaction conditions and the nature of the attacking reagent.

Table 2: Factors Influencing Tautomeric Equilibrium

| Factor | Influence on this compound Equilibrium | General Principle |

|---|---|---|

| Inherent Stability | The relative energies of the hydroxy and keto tautomers determine the baseline equilibrium position. | Keto forms are often thermodynamically more stable in heterocyclic systems. scirp.org |

| Aromaticity | The 5-hydroxy (lactim) form benefits from the stability of the aromatic pyrimidine ring. | Preservation of aromaticity is a strong driving force for the lactim form. |

| Solvent Polarity | Polar or protic solvents can stabilize the more polar keto (lactam) tautomer through hydrogen bonding. researchgate.net | Solvent-solute interactions can shift the equilibrium constant (Kt). researchgate.net |

| Substituent Effects | Three electron-donating methyl groups increase the electron density of the ring, potentially influencing the basicity of the nitrogen atoms. | Substituents can electronically favor one tautomer over another. rsc.org |

In-Depth Spectroscopic and Structural Data for this compound Remains Elusive in Publicly Available Research

Despite a comprehensive search of scientific literature and chemical databases, detailed experimental and computational data for the advanced spectroscopic characterization of this compound (CAS No. 71267-12-4) is not publicly available. While the existence of the compound is confirmed through listings by various chemical suppliers lgcstandards.combldpharm.comsigmaaldrich.com, in-depth research articles focusing on its specific structural analysis through advanced spectroscopic methods, as outlined in the query, could not be located.

Consequently, the creation of a detailed article covering the specific vibrational modes, multidimensional NMR analysis, isotopic labeling strategies, and mass spectrometry fragmentation pathways for this compound is not possible at this time. The available information is limited to basic properties such as its molecular formula (C₇H₁₀N₂O) and IUPAC name. sigmaaldrich.com

Research into related heterocyclic compounds, such as pyrimidine derivatives in more complex systems like RNA, and other substituted pyrimidinols, offers general insights into the methodologies that would be applied for such a characterization. These include:

Vibrational Spectroscopy (FT-IR, FT-Raman): Studies on similar heterocyclic rings utilize FT-IR and FT-Raman spectroscopy to identify characteristic vibrational modes. For instance, the analysis of pyrimidine derivatives often focuses on the stretching and bending vibrations of the C-N, C=C, and C-H bonds within the ring, as well as vibrations from substituent groups. researchgate.net Computational methods, typically using Density Functional Theory (DFT), are commonly employed to predict vibrational frequencies and correlate them with experimental spectra to provide a detailed assignment of each mode. elixirpublishers.com However, no such specific study for this compound has been published.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy: For complex structural elucidation of heterocyclic compounds, multidimensional NMR techniques like COSY, HSQC, and HMBC are standard. nih.govscielo.br These methods help in assigning the proton (¹H) and carbon (¹³C) signals unambiguously. Isotopic labeling, using isotopes such as ¹³C and ¹⁵N, is a powerful strategy, particularly in complex biological molecules containing pyrimidine rings, to enhance signal sensitivity and resolve spectral overlap, aiding in the determination of three-dimensional structures and dynamics. acs.orgnih.govmdpi.com While these techniques are well-established, their specific application to this compound has not been documented in the available literature.

Mass Spectrometry (MS): The analysis of fragmentation pathways by mass spectrometry provides crucial information about a molecule's structure. For pyrimidine-containing compounds, fragmentation often involves the characteristic loss of side chains and subsequent cleavage of the heterocyclic ring. sapub.orgresearchgate.net The specific fragmentation pattern of this compound under electron impact or other ionization methods has not been reported.

Advanced Spectroscopic Characterization and Structural Analysis of 2,4,6 Trimethyl 5 Pyrimidinol

X-ray Crystallography for Solid-State Structural Determination

Following a comprehensive search of scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), no specific experimental data from a single-crystal X-ray diffraction study for 2,4,6-trimethyl-5-pyrimidinol has been publicly reported. The determination of a crystal structure through X-ray crystallography provides definitive proof of the atomic arrangement in the solid state. This technique would allow for the precise measurement of bond lengths, bond angles, and torsion angles, as well as the visualization of the three-dimensional packing of molecules within the crystal lattice.

Analysis of Crystal Packing and Intermolecular Interactions

Without experimental crystallographic data, a definitive analysis of the crystal packing and intermolecular interactions of this compound cannot be provided. However, based on the molecular structure, which contains a hydroxyl group (-OH) and nitrogen atoms within the pyrimidine (B1678525) ring, it is highly probable that the crystal structure would be significantly influenced by hydrogen bonding.

Conformational Analysis and Polymorphism Studies

A complete conformational analysis and investigation of polymorphism for this compound are contingent upon the successful crystallization and subsequent X-ray diffraction analysis of the compound.

The conformation of the molecule in the solid state, particularly the orientation of the hydroxyl proton and any potential out-of-plane distortion of the pyrimidine ring due to the steric hindrance of the methyl groups, would be precisely determined from crystallographic data.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a possibility for this compound. Different polymorphs would arise from variations in the packing of the molecules and the network of intermolecular interactions. These different forms could exhibit distinct physical properties, such as melting point, solubility, and stability. Identifying and characterizing potential polymorphs would require systematic screening of crystallization conditions (e.g., different solvents, temperatures, and crystallization rates) and analysis of the resulting solids by techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC), in conjunction with single-crystal X-ray diffraction to solve the structure of each unique form. As of the current date, no such polymorphism studies have been published for this compound.

Theoretical and Computational Chemistry Investigations of 2,4,6 Trimethyl 5 Pyrimidinol

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, which are governed by its electronic structure. These ab initio (from the beginning) and Density Functional Theory (DFT) methods solve approximations of the Schrödinger equation to determine molecular energies, geometries, and other electronic properties.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) has become a leading method in quantum chemistry due to its favorable balance of computational cost and accuracy. mdpi.com It is used to investigate the ground state properties of molecules by focusing on the electron density rather than the complex many-electron wavefunction. researchgate.net For pyrimidine (B1678525) derivatives, DFT calculations are routinely used to determine optimized molecular geometries, vibrational frequencies, and electronic properties like molecular orbital energies. jchemrev.commdpi.comjchemrev.comphyschemres.org

A typical approach for a molecule like 2,4,6-trimethyl-5-pyrimidinol would involve geometry optimization using a hybrid functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), combined with a Pople-style basis set like 6-311G(d,p) or 6-311++G(d,p). irjweb.comresearchgate.netmdpi.comphyschemres.orgderpharmachemica.commjcce.org.mk This level of theory has been shown to yield reliable geometric parameters (bond lengths and angles) and thermodynamic data for a wide range of organic and heterocyclic compounds. mdpi.comphyschemres.org The optimization process seeks the minimum energy conformation on the potential energy surface, ensuring that the calculated structure represents a true energy minimum, confirmed by the absence of imaginary vibrational frequencies. irjweb.com

The table below illustrates the kind of data that would be obtained from a DFT geometry optimization of this compound. The values are representative of typical bond lengths and angles for substituted pyrimidine rings.

Note: The data in this table is illustrative and represents typical values expected from DFT calculations for this class of compound.

Application of Ab Initio Methods and Advanced Basis Sets

While DFT is highly effective, traditional ab initio methods, such as Hartree-Fock (HF) theory and post-Hartree-Fock methods (like Møller-Plesset perturbation theory, MP2), provide a systematic pathway to improving theoretical accuracy. fiu.eduru.nl The HF method is the foundational ab initio approach, but it does not account for electron correlation, which is the instantaneous interaction between electrons. ru.nl

To achieve higher accuracy, more advanced basis sets are necessary. Basis sets are sets of mathematical functions used to build molecular orbitals. fiu.edu While Pople-style basis sets like 6-31G(d,p) are common, Dunning's correlation-consistent basis sets, such as cc-pVDZ, cc-pVTZ (correlation-consistent polarized Valence Triple-Zeta), and their augmented versions (aug-cc-pVTZ), are designed to systematically converge towards the complete basis set limit. fiu.eduwpmucdn.comuni-rostock.deucsb.edu Using a method like MP2 with an aug-cc-pVTZ basis set would provide a highly accurate description of the electronic structure of this compound, though at a significantly greater computational expense than standard DFT calculations. ru.nl These advanced calculations are often used to benchmark the results from more cost-effective DFT methods. wpmucdn.com

Molecular Modeling and Dynamics Simulations

While quantum mechanics describes the electronic structure at a static moment, molecular modeling and dynamics simulations explore how molecules move and interact over time. These methods are crucial for understanding conformational preferences and non-covalent interactions.

Conformational Analysis and Exploration of Energy Landscapes

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule and their relative energies. researchgate.net For this compound, key conformational degrees of freedom include the rotation of the hydroxyl (-OH) group and the orientations of the three methyl (-CH₃) groups. Molecular dynamics (MD) simulations can be employed to explore the conformational space by simulating the atomic motions over time based on a force field. nih.govusda.gov

By performing these simulations, often at elevated temperatures to accelerate conformational changes, it is possible to map the potential energy landscape. nih.gov This landscape is a surface that describes the molecule's energy as a function of its geometry. nih.govusda.gov The low-energy regions (valleys) on this map correspond to stable or metastable conformations, while the paths between them reveal the energy barriers for interconversion. nih.gov This analysis would identify the most stable orientation of the hydroxyl group relative to the pyrimidine ring and the preferred rotational positions of the methyl groups.

Computational Studies of Intermolecular Interactions (e.g., Hydrogen Bonding)

The hydroxyl group of this compound makes it both a hydrogen bond donor (via the -OH proton) and an acceptor (via the oxygen lone pairs). Additionally, the pyrimidine ring's nitrogen atoms are potential hydrogen bond acceptors. nih.govrsc.org These interactions are critical in determining the molecule's behavior in condensed phases.

Computational methods can provide detailed insight into these non-covalent interactions. nih.govmdpi.com By modeling a dimer of this compound, one can calculate the geometry and binding energy of hydrogen-bonded pairs. To understand the nature of these interactions, Symmetry-Adapted Perturbation Theory (SAPT) is a particularly powerful tool. researchgate.netchemrxiv.org SAPT decomposes the total interaction energy into physically meaningful components: electrostatics, exchange (repulsion), induction (polarization), and dispersion. researchgate.netchemrxiv.orgnih.govnih.gov This analysis reveals the fundamental forces driving the formation of a hydrogen bond. researchgate.netnih.gov For a typical neutral hydrogen bond, electrostatic forces are expected to be the dominant attractive component. nih.gov

Note: The data in this table is illustrative for a representative hydrogen-bonded dimer and shows the typical contributions of different forces as determined by SAPT0 analysis.

Prediction of Spectroscopic Parameters and Spectral Interpretation from First Principles

A significant application of computational chemistry is the prediction of spectroscopic properties, which allows for direct comparison with and interpretation of experimental data. elixirpublishers.comresearchgate.net By calculating spectra from first principles, one can assign specific spectral features to distinct molecular motions or electronic transitions. acs.orgarxiv.org

Vibrational spectra (Infrared and Raman) are commonly calculated using DFT. acs.orgarxiv.org After a geometry optimization, a frequency calculation yields the harmonic vibrational frequencies and their corresponding intensities. mjcce.org.mk These frequencies correspond to the normal modes of the molecule, such as O-H stretching, C-H bending, and pyrimidine ring breathing modes. mst.edu Because calculations often neglect anharmonicity and are performed on an isolated molecule, the computed frequencies are typically scaled by an empirical factor (e.g., 0.9613 for B3LYP/6-31G(d)) to improve agreement with experimental results. scielo.org.mx

Furthermore, NMR chemical shifts can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method. acs.orgnih.govrsc.orgnih.gov These calculations provide the absolute magnetic shielding for each nucleus, which can be converted to chemical shifts (δ) by referencing a standard compound like tetramethylsilane (B1202638) (TMS). Comparing calculated and experimental NMR spectra is a powerful method for structural elucidation and conformational analysis. nih.govtsijournals.comescholarship.org

Note: The data in this table is illustrative and represents typical vibrational frequencies for the functional groups present in the molecule.

Reactivity Descriptors and Mechanistic Insights from Computational Data

Computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in unraveling the reactivity of this compound. These investigations provide a quantitative framework to understand its behavior in chemical reactions, especially its function as a radical scavenger and chain-breaking antioxidant.

A pivotal aspect of its reactivity is the thermochemistry and kinetics of its reactions with free radicals. Theoretical and experimental studies have revealed that the O-H bond dissociation enthalpy (BDE) is a key descriptor of its antioxidant capacity. For 5-pyrimidinols, the O-H BDEs are, on average, about 2.5 kcal/mol higher than in equivalently substituted phenols. researchgate.net This suggests a greater thermodynamic stability of the O-H bond in the pyrimidinol structure.

Despite this higher BDE, which might imply lower reactivity, 5-pyrimidinols exhibit surprisingly rapid reaction rates with certain radicals. For instance, the 5-pyrimidinol analogue of 2,4,6-trimethylphenol (B147578) reacts approximately one order of magnitude faster with alkyl radicals and at a comparable rate with peroxyl radicals when compared to its phenolic counterpart. researchgate.net This enhanced reactivity, coupled with greater stability towards one-electron oxidation (as evidenced by oxidation potentials around 400 mV higher than corresponding phenols), highlights the unique electronic nature of the 5-pyrimidinol scaffold. researchgate.net

Global reactivity descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), offer further mechanistic insights. Although specific values for this compound are not extensively tabulated in readily available literature, studies on similar pyrimidine derivatives provide a comparative context. For instance, the energy gap (ΔE = ELUMO – EHOMO) is a crucial indicator of chemical reactivity; a smaller gap generally corresponds to higher reactivity. researchgate.net In a study of other pyrimidine derivatives, the energy gap was found to be significantly lower than that of the well-known antioxidant ibuprofen, suggesting higher chemical reactivity. researchgate.net

These computational findings underscore that the 5-pyrimidinol structure is a promising template for creating novel, air-stable radical scavengers. The unique combination of a relatively strong O-H bond and high reactivity towards specific radicals suggests a distinct mechanism of action compared to traditional phenolic antioxidants. researchgate.net

Quantitative Structure-Activity/Property Relationships (QSAR) for Chemical Functionality

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful computational tools that correlate the structural or property-based descriptors of a compound with its biological activity or a specific chemical property. While comprehensive QSAR studies focusing exclusively on this compound are not widely published, the existing computational and experimental data provide a strong foundation for the development of such models.

The primary chemical functionality of interest for this compound is its antioxidant activity. A QSAR model for this activity would likely incorporate descriptors such as:

Bond Dissociation Enthalpy (BDE): As established, the O-H BDE is a critical parameter for hydrogen atom donating ability. researchgate.net

Ionization Potential (IP): Related to the ease of electron donation, a key mechanism in some antioxidant pathways.

HOMO and LUMO Energies: These are fundamental electronic descriptors that influence a molecule's ability to donate or accept electrons.

Molecular Electrostatic Potential (MEP): This can identify the regions of the molecule most susceptible to electrophilic or nucleophilic attack.

Topological and Steric Descriptors: Parameters that describe the size, shape, and connectivity of the molecule.

A study on various pyrimidine derivatives demonstrated that descriptors like the highest occupied molecular orbital energy (EHOMO), lowest unoccupied molecular orbital energy (ELUMO), energy gap (ΔE), chemical hardness (η), and electrophilicity index (ω) are crucial in predicting their reactivity and potential biological interactions. researchgate.net

Furthermore, research on aminodimethylpyrimidinol derivatives as selective fibroblast growth factor receptor 4 (FGFR4) inhibitors highlights the importance of steric and electronic factors in determining biological activity. nih.gov In that study, molecular docking simulations revealed that the substitution pattern on the pyrimidine ring significantly influences the binding affinity to the target protein. nih.gov This underscores how QSAR models incorporating detailed structural and electronic descriptors can guide the design of pyrimidinol derivatives with specific biological functions.

The development of robust QSAR models for this compound and its analogues would enable the rapid virtual screening of compound libraries to identify novel antioxidants or other bioactive agents. By establishing a clear, quantitative link between molecular structure and activity, these models can significantly accelerate the discovery and optimization of new chemical entities based on the pyrimidinol scaffold.

Chemical Applications of 2,4,6 Trimethyl 5 Pyrimidinol and Its Derivatives in Synthetic Chemistry

Utilization as Reagents and Catalysts in Organic Synthesis

While direct catalytic applications of 2,4,6-trimethyl-5-pyrimidinol are not widely reported, the broader class of pyrimidine (B1678525) derivatives has been investigated for its catalytic potential. Substituted pyrimidinols can theoretically act as organocatalysts, for instance, in reactions where proton transfer or hydrogen bonding is crucial. The presence of the hydroxyl group and nitrogen atoms in the pyrimidine ring allows for potential Brønsted acid or base catalysis.

Furthermore, pyrimidine scaffolds are integral to various ligands used in transition-metal catalysis. The nitrogen atoms can coordinate with metal centers, and the substituents on the pyrimidine ring can be modified to tune the electronic and steric properties of the resulting metal complexes. Although specific examples involving this compound are scarce, the general reactivity of the pyrimidine core suggests potential for its derivatives to be developed into effective ligands or catalysts. For example, ultrasound-promoted tosylation of 4-pyrimidinols, followed by Suzuki-Miyaura cross-coupling, provides a pathway to functionalized pyrimidines that could serve as precursors to more complex catalytic systems. organic-chemistry.org

Function as Key Building Blocks in the Construction of Complex Organic Molecules

Derivatives of this compound serve as valuable synthons for the construction of more complex, fused heterocyclic systems. A notable example is the use of 1,3,6-trimethyl-5-nitrouracil, a derivative of the trimethylated pyrimidine core, in the synthesis of pyrazolo[4,3-d]pyrimidine N-oxides. rsc.org These reactions demonstrate the utility of functionalized trimethyl-pyrimidines as platforms for building bicyclic structures with potential pharmacological applications.

The general strategy involves the reaction of a functionalized pyrimidine with a suitable reagent to induce cyclization. For instance, the reaction of 6-bromomethyl-1,3-dimethyl-5-nitrouracil with primary amines leads to the formation of 2-substituted pyrazolo[4,3-d]pyrimidine 1-oxides. rsc.org This highlights the role of the pyrimidine ring as a foundational element upon which further chemical complexity can be built. The trimethyl substitution pattern can influence the reactivity and solubility of these building blocks.

| Starting Material | Reagent | Product | Reaction Type |

|---|---|---|---|

| 6-bromomethyl-1,3-dimethyl-5-nitrouracil | Primary amines | 2-substituted pyrazolo[4.3-d]pyrimidine 1-oxides | Cyclization |

| 1,3,6-trimethyl-5-nitrouracil | Hydrazines | Pyrazolones | Ring transformation |

Applications in Materials Science and Supramolecular Chemistry

The ability of pyrimidine derivatives to participate in hydrogen bonding and π-π stacking interactions makes them attractive candidates for applications in materials science and supramolecular chemistry. The arrangement of hydrogen bond donors and acceptors in the pyrimidinol core can direct the self-assembly of molecules into well-defined supramolecular architectures.

Studies on aminopyrimidine derivatives have shown the formation of robust supramolecular structures through hydrogen bonding. researchgate.net For instance, cocrystals involving aminopyrimidines and carboxylic acids exhibit extensive hydrogen-bonded networks. researchgate.net While specific research on this compound is limited, its structure suggests the potential for forming similar self-assembling systems. The methyl groups would influence the packing and solubility of such assemblies. The development of functional materials, such as liquid crystals or porous organic frameworks, could potentially be explored using appropriately designed derivatives of this compound.

Development of Analytical Chemistry Methods for Detection and Quantification in Non-Biological Matrices

The detection and quantification of pyrimidine derivatives in non-biological matrices, such as soil and water, are crucial for environmental monitoring. Various analytical techniques are employed for this purpose, with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) being the most common.

For the analysis of pyrimidine compounds in environmental samples, sample preparation is a critical step to remove interferences and concentrate the analytes. Solid-phase extraction (SPE) is a widely used technique for this purpose. The choice of analytical column and mobile phase in HPLC, or the temperature program in GC, is optimized to achieve good separation and sensitivity for the target pyrimidine derivatives.

While a specific method for this compound is not detailed in the literature, general methods for pyrimidines can be adapted. For instance, a GC-MS method for determining pyrimidines in soil might involve extraction with an organic solvent, followed by derivatization to increase volatility, and subsequent analysis. chromatographyonline.comsemanticscholar.org Similarly, HPLC methods often utilize reversed-phase columns with buffered mobile phases for the separation of polar pyrimidine compounds. nih.govresearchgate.net

| Technique | Matrix | Sample Preparation | Detection | Typical Analytes |

|---|---|---|---|---|

| HPLC | Wastewater | Solid-Phase Extraction (SPE) | UV, MS/MS | Polar pyrimidine-based pharmaceuticals |

| GC-MS | Soil | Solvent Extraction, Derivatization | Mass Spectrometry (MS) | Volatile or semi-volatile pyrimidines |

Future Perspectives and Emerging Research Directions in 2,4,6 Trimethyl 5 Pyrimidinol Chemistry

Innovation in Green and Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce environmental impact through the use of safer solvents, catalysts, and energy-efficient reaction conditions. The synthesis of pyrimidine (B1678525) derivatives has seen a shift towards more sustainable practices, including multicomponent reactions, the use of alternative energy sources like microwave and ultrasound irradiation, and catalyst-free conditions in aqueous media.

Future research into the synthesis of 2,4,6-Trimethyl-5-pyrimidinol is expected to focus on the development of novel, environmentally benign methods. Building on established protocols for pyrimidine synthesis, such as the Biginelli reaction, researchers can explore modifications that align with green chemistry principles. This could involve the use of biocatalysts or heterogeneous catalysts that can be easily recovered and reused. Solvent-free reaction conditions or the use of green solvents like water or ionic liquids would also be a key area of investigation.

| Synthetic Approach | Key Green Chemistry Principles | Potential Advantages for this compound Synthesis |

| Microwave-Assisted Synthesis | Energy efficiency, Reduced reaction times | Rapid and high-yield production |

| Ultrasound-Promoted Reactions | Enhanced reaction rates, Milder conditions | Improved efficiency and reduced energy consumption |

| Multicomponent Reactions | Atom economy, Step economy | Simplified synthetic procedures and reduced waste |

| Biocatalysis | Use of renewable resources, High selectivity | Enantioselective synthesis of derivatives |

| Catalyst-Free Synthesis in Water | Benign solvent, Reduced catalyst waste | Environmentally friendly and cost-effective process |

This table presents a prospective outlook on the application of green synthetic methodologies to this compound, based on trends in pyrimidine chemistry.

Unveiling Novel Reactivity Pathways and Transformations

The reactivity of the pyrimidine core is rich and varied, offering numerous avenues for functionalization and the synthesis of novel derivatives. For this compound, the presence of the hydroxyl group

Q & A

Q. What are the optimal synthetic routes for 2,4,6-Trimethyl-5-pyrimidinol, and how can reaction conditions be systematically optimized?

To synthesize this compound, consider nucleophilic substitution or condensation reactions using pyrimidine precursors with methyl groups. For example, chlorinated pyrimidine derivatives (e.g., 2,4,6-trichloro-5-methylpyrimidine, as in ) can undergo methylation via Grignard reagents or catalytic methylation. Optimize reaction conditions (temperature, solvent polarity, and catalyst loading) using design-of-experiments (DoE) approaches. Validate intermediates via HPLC (≥95% purity, as in ) and monitor reaction progress with -NMR (400 MHz, δ 2.1–2.5 ppm for methyl groups) .

Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?

Use a combination of -NMR (to resolve methyl protons and hydroxyl group interactions), -NMR (to confirm pyrimidine ring carbons), and FT-IR (for hydroxyl stretching at ~3200 cm). Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion [M+H]. For ambiguous signals, employ 2D NMR techniques (HSQC, HMBC) to resolve coupling patterns, as demonstrated in for triazole-pyrimidine hybrids .

Q. What purity assessment methods are recommended for this compound in academic research?

Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) for purity analysis. Set detection at 254 nm and compare retention times against synthetic intermediates. For trace impurities, employ LC-MS to identify byproducts. Ensure compliance with ICH guidelines for validation (linearity, LOD/LOQ) .

Advanced Research Questions

Q. How can crystallographic data resolve tautomeric ambiguities in this compound?

Tautomerism in pyrimidinols (e.g., keto-enol equilibria) can lead to conflicting spectral interpretations. Single-crystal X-ray diffraction (SCXRD) using SHELXL ( ) provides unambiguous bond-length data to distinguish tautomers. For example, C=O bond lengths >1.23 Å indicate enol forms, while shorter lengths suggest keto dominance. Pair this with -NMR in DMSO-d to observe hydroxyl proton exchange rates .

Q. How should researchers address contradictions between computational and experimental data for this compound’s electronic properties?

Discrepancies between DFT-calculated HOMO-LUMO gaps and experimental UV-Vis spectra may arise from solvent effects or tautomeric states. Re-optimize computational models using explicit solvent (e.g., COSMO-RS) and validate against cyclic voltammetry data. Cross-check with XPS for elemental composition and oxidation states .

Q. What strategies mitigate challenges in synthesizing this compound derivatives for structure-activity relationship (SAR) studies?

For regioselective functionalization, employ protecting groups (e.g., silyl ethers for hydroxyl protection) during methylation. Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl groups at the 5-position. Monitor steric effects from methyl groups using molecular docking simulations to predict binding affinities .

Q. How can researchers design robust stability studies for this compound under physiological conditions?

Subject the compound to accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS. Identify hydrolytic or oxidative pathways (e.g., demethylation or ring-opening). Use Arrhenius kinetics to extrapolate shelf-life, as shown in for triazolopyrimidines .

Methodological Best Practices

3.1 Data Contradiction Analysis

When NMR and SCXRD data conflict (e.g., methyl group orientations), apply Bayesian statistics to weigh evidence reliability (). Replicate experiments under controlled humidity/temperature and use multivariate analysis to isolate variables .

3.2 Collaborative Workflows

Integrate crystallographic data (via SHELX or OLEX2) with spectroscopic databases (PubChem, ) for cross-disciplinary validation. Use ORTEP-3 () for publication-ready thermal ellipsoid plots.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.